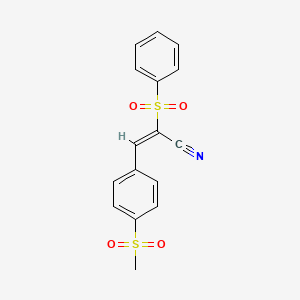

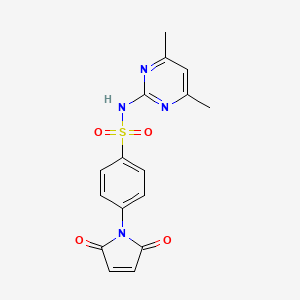

![molecular formula C10H16O2 B2634235 1-Oxaspiro[5.5]undecan-9-one CAS No. 1067249-24-4](/img/structure/B2634235.png)

1-Oxaspiro[5.5]undecan-9-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Oxaspiro[5.5]undecan-9-one is a chemical compound with the molecular formula C10H16O2 and a molecular weight of 168.23 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 1-Oxaspiro[5.5]undecan-9-one consists of a spirocyclic system, which is a molecule containing two rings of different sizes sharing one atom .Physical And Chemical Properties Analysis

1-Oxaspiro[5.5]undecan-9-one is a solid compound that should be stored sealed in a dry environment at 2-8°C .科学的研究の応用

Antihypertensive Applications

1-Oxaspiro[5.5]undecan-9-one derivatives have been studied for their antihypertensive properties. A particular focus has been on compounds like 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, which showed significant antihypertensive activity in spontaneously hypertensive rats. This compound acts predominantly through peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).

Conformational Analysis

The conformational behavior of 1-oxaspiro[5.5]undecanes has been explored using 13C nuclear magnetic resonance spectroscopy. This study demonstrated their potential as powerful probes for understanding the endo and exo anomeric effects in acetals (Deslongchamps & Pothier, 1990).

CCR5 Antagonist Development

Research on 1-oxaspiro[5.5]undecan-9-one derivatives led to the discovery of potent and selective CCR5 antagonists. These compounds, such as one identified as 32, have shown promising antiviral potency, selectivity, and pharmacokinetic profiles, making them candidates for oral bioavailability (Yang et al., 2009).

Bioactivity and Synthesis

1-Oxaspiro[5.5]undecan-9-one compounds have been noted for their potential in treating various disorders, including obesity, pain, immune system and cell signaling disorders, and cardiovascular and psychotic disorders. This review highlights their bioactivity and synthesis techniques (Blanco‐Ania et al., 2017).

Soluble Epoxide Hydrolase Inhibition

Derivatives based on 1-oxaspiro[5.5]undecan-9-one have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), demonstrating efficacy in treating chronic kidney diseases. One such compound, 19, exhibited excellent sEH inhibitory activity and bioavailability, suggesting its potential as an orally active drug candidate (Kato et al., 2014).

µ-Opioid Receptor and σ1 Receptor Interaction

Research on 1-oxaspiro[5.5]undecan-9-one derivatives has led to the development of compounds acting as dual µ-opioid receptor agonists and σ1 receptor antagonists, showing promise for pain treatment. These compounds, like 15au, exhibited potent analgesic activity with fewer side effects compared to traditional opioids (García et al., 2019).

Chirality Preservation in Synthesis

Studies have shown that 1-oxaspiro[5.5]undecan-9-one derivatives can maintain chirality during synthesis, particularly through tandem oxidative ring expansion-cyclization reactions. This characteristic is essential for creating optically active compounds (Takemoto et al., 1994).

Spiroaminals Synthesis

1-Oxaspiro[5.5]undecan-9-one derivatives are integral in synthesizing spiroaminals, compounds found in natural and synthetic products with significant biological activities. The synthesis strategies for these spiroaminals have been comprehensively reviewed, highlighting their complexity and potential applications (Sinibaldi & Canet, 2008).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its vapors and contact with skin and eyes, and using personal protective equipment .

特性

IUPAC Name |

1-oxaspiro[5.5]undecan-9-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c11-9-3-6-10(7-4-9)5-1-2-8-12-10/h1-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIVATBWBJCTFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC2(C1)CCC(=O)CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oxaspiro[5.5]undecan-9-one | |

CAS RN |

1067249-24-4 |

Source

|

| Record name | 1-oxaspiro[5.5]undecan-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

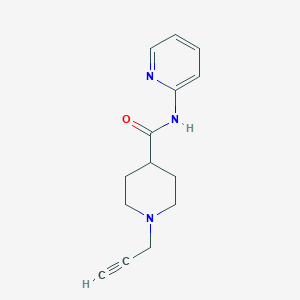

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2634155.png)

![N'-[2-(4-fluorophenyl)ethyl]-1-phenylethane-1,2-diamine](/img/structure/B2634158.png)

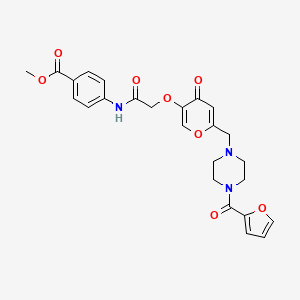

![N-[4-(acetylamino)phenyl]-5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2634159.png)

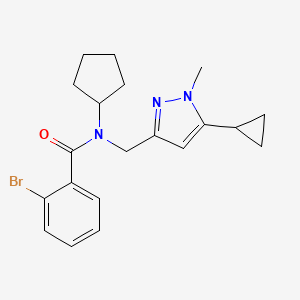

![2-(4-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2634160.png)

![N-(2,5-difluorophenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2634162.png)

![4-{[(3-Thienylmethyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B2634175.png)